molecular formula C10H12BrCl B594928 1-Bromo-4-(tert-butyl)-2-chlorobenzene CAS No. 1251032-65-1

1-Bromo-4-(tert-butyl)-2-chlorobenzene

Cat. No. B594928
CAS RN: 1251032-65-1
M. Wt: 247.56
InChI Key: MAEUOFBYQLTZRY-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-chlorobenzene is a chemical compound used in various chemical reactions . It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Synthesis Analysis

This compound has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(tert-butyl)-2-chlorobenzene is C10H13Br . It has a molecular weight of 213.11 .


Chemical Reactions Analysis

1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Physical And Chemical Properties Analysis

1-Bromo-4-(tert-butyl)-2-chlorobenzene has a melting point of 13-16 °C and a boiling point of 80-81 °C . It has a density of 1.229 g/mL at 25 °C and a refractive index of 1.533 . It is insoluble in water .

Scientific Research Applications

Environmental Fate and Remediation Efforts

  • Organohalides like 1-Bromo-4-(tert-butyl)-2-chlorobenzene often persist in the environment due to their stability and resistance to natural degradation processes. Studies on similar compounds have highlighted the environmental risk they pose and the necessity for effective remediation strategies. For instance, chlorobenzenes, a related group of compounds, have been identified in various environmental compartments, necessitating the development of techniques for their degradation or removal from the environment (Brahushi et al., 2017). This research underpins the importance of understanding the fate processes of compounds like 1-Bromo-4-(tert-butyl)-2-chlorobenzene and exploring remediation strategies that can mitigate their environmental impact.

Synthetic Applications and Chemical Research

  • The synthesis and application of organohalides in chemical research often involve the development of novel compounds with potential industrial applications. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with similar halogenation patterns to 1-Bromo-4-(tert-butyl)-2-chlorobenzene, demonstrates the utility of such compounds in the synthesis of pharmaceuticals and other chemicals (Qiu et al., 2009). This highlights the broader relevance of studying and developing methodologies for synthesizing halogenated benzene derivatives, including 1-Bromo-4-(tert-butyl)-2-chlorobenzene.

Environmental Pollution and Health Concerns

  • The presence of brominated and chlorinated compounds in the environment, including air, water, and soil, has raised concerns due to their potential health impacts. Studies on the occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with 1-Bromo-4-(tert-butyl)-2-chlorobenzene, shed light on the environmental persistence and human exposure risks associated with these chemicals (Liu & Mabury, 2020). Such research underscores the need for continuous monitoring and evaluation of the environmental and health impacts of organohalide compounds.

Mechanism of Action

The mechanism of action of this compound involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . In the case of cyclohexane isomers, the tert-butyl group is so large that it will always assume an equatorial orientation, leaving the bromine to be axial in the cis-isomer and equatorial in the trans-isomer .

Safety and Hazards

This compound is harmful if swallowed and harmful to aquatic life with long-lasting effects . It has a flash point of 97 °C . Precautionary measures include avoiding release to the environment and washing skin thoroughly after handling .

properties

IUPAC Name

1-bromo-4-tert-butyl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEUOFBYQLTZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705360
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butyl)-2-chlorobenzene

CAS RN

1251032-65-1
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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